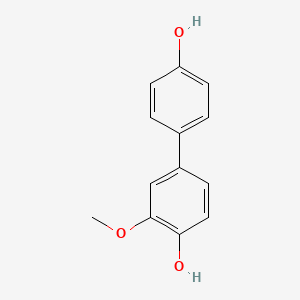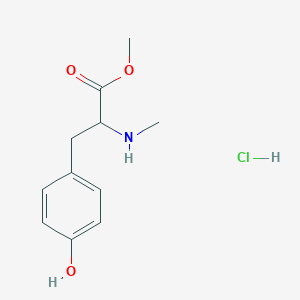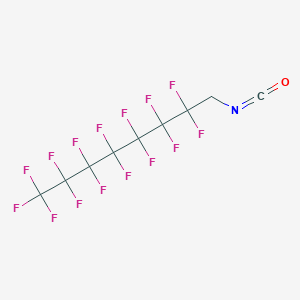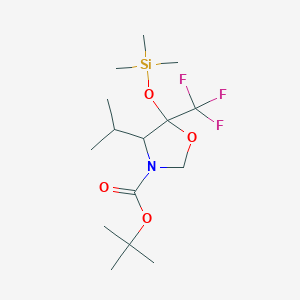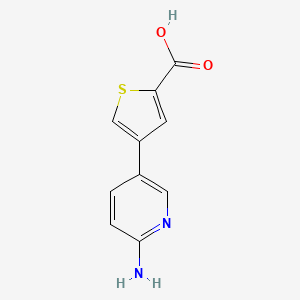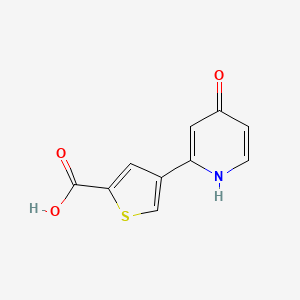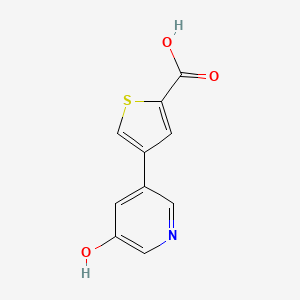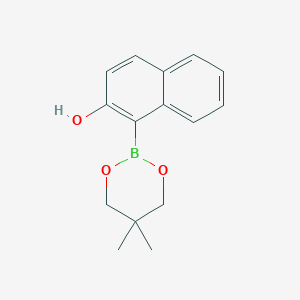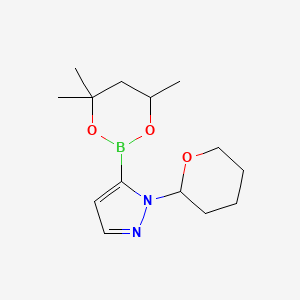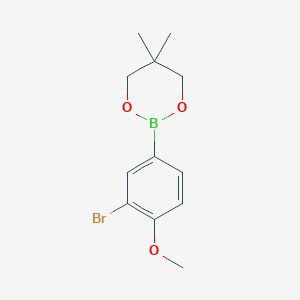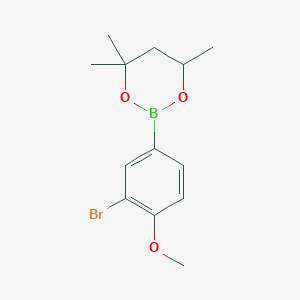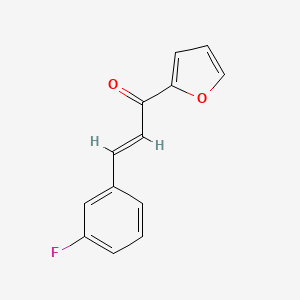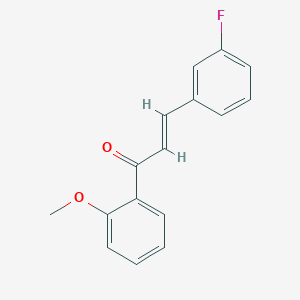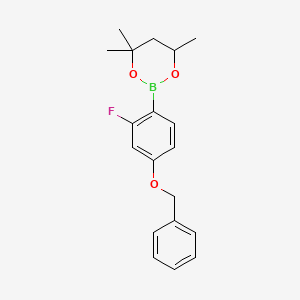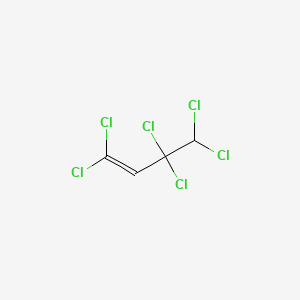
1,1,3,3,4,4-Hexachloro-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3,4,4-Hexachloro-1-butene is a chlorinated organic compound with the molecular formula C4H2Cl6 and a molecular weight of 262.78 g/mol . This compound is characterized by the presence of six chlorine atoms attached to a butene backbone. It is primarily used in various chemical processes and has significant industrial relevance.
Preparation Methods
The synthesis of 1,1,3,3,4,4-Hexachloro-1-butene typically involves the chlorination of butene derivatives. One common method includes the reaction of butadiene with chlorine gas under controlled conditions to achieve the desired chlorination . The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the selective formation of this compound. Industrial production methods often employ continuous flow reactors to maintain consistent product quality and yield.
Chemical Reactions Analysis
1,1,3,3,4,4-Hexachloro-1-butene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated aldehydes or acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to produce less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common reagents used in these reactions include chlorine gas, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,3,3,4,4-Hexachloro-1-butene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chlorinated compounds and in studying reaction mechanisms involving chlorinated alkenes.
Biology: Research on its biological effects and potential toxicity is ongoing, particularly in understanding its impact on living organisms.
Medicine: While not directly used in medicine, its derivatives are studied for potential pharmaceutical applications.
Mechanism of Action
The mechanism by which 1,1,3,3,4,4-Hexachloro-1-butene exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The presence of multiple chlorine atoms enhances its reactivity, allowing it to participate in various chemical reactions. These interactions can lead to alterations in cellular processes and biochemical pathways .
Comparison with Similar Compounds
1,1,3,3,4,4-Hexachloro-1-butene can be compared with other chlorinated butenes, such as:
1,1,2,3,4,4-Hexachloro-1,3-butadiene: Similar in structure but differs in the position of chlorine atoms and double bonds.
1,1,2,3,3,4,4-Heptachloro-1-butene: Contains an additional chlorine atom, leading to different reactivity and applications.
1,1,3,3,4,4-Hexachloro-2-butene: The position of the double bond is different, affecting its chemical properties and reactions.
The uniqueness of this compound lies in its specific chlorination pattern, which influences its reactivity and suitability for various applications.
Properties
IUPAC Name |
1,1,3,3,4,4-hexachlorobut-1-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl6/c5-2(6)1-4(9,10)3(7)8/h1,3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMSWFCHXPNDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)C(C(Cl)Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345066 |
Source


|
| Record name | 1,1,3,3,4,4-Hexachloro-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34973-39-2 |
Source


|
| Record name | 1,1,3,3,4,4-Hexachloro-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
